2-Cyclopropyl-3,4-dihydroquinazoline
Description
General Overview of Dihydroquinazoline (B8668462) Scaffolds in Organic Synthesis
Dihydroquinazoline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. preprints.org These structures, specifically the 2,3-dihydroquinazolin-4(1H)-one (DHQ) variant, consist of a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring. nih.gov In the field of drug discovery, dihydroquinazolines are recognized as "privileged structures," a concept introduced by Evans and coworkers in 1988. nih.gov This designation is due to their ability to serve as versatile ligands for a variety of biological receptors, enabling the development of new therapeutic agents through rational design. nih.govrsc.org
The dihydroquinazoline core is a fundamental component in numerous biologically active compounds and is utilized as a synthon for the synthesis of quinazolinones and other modified derivatives with diverse biological properties. nih.govrsc.org The development of synthetic methodologies for dihydroquinazoline derivatives, particularly those substituted at the 2-position, has been a focus of extensive research. rsc.org Traditional methods often involve the cyclocondensation of an anthranilamide with an aldehyde. nih.gov However, these methods can be limited by multi-step processes, harsh reaction conditions, and the use of hazardous reagents and solvents. rsc.org Consequently, there is a growing emphasis on the development of greener and more efficient synthetic strategies. rsc.org More recent approaches include two-step solution-phase protocols that utilize the Ugi reaction followed by acid-promoted cyclization, which can be enhanced by microwave irradiation to control the reaction rates. nih.gov
Importance of the Cyclopropyl (B3062369) Group in Chemical Structures and its Influence on Reactivity
The cyclopropyl group, a three-membered carbocyclic ring, is a unique and valuable substituent in the design of chemical structures, particularly in medicinal chemistry. fiveable.me Its incorporation into molecules can significantly influence their chemical and pharmacological properties. researchgate.net The structure of the cyclopropyl ring is characterized by high strain due to its 60° bond angles, which are a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.mewikipedia.org This strain energy contributes to its enhanced reactivity compared to larger cycloalkanes, making it a versatile intermediate in organic synthesis. fiveable.me
The bonding within the cyclopropyl group is also distinct, with models like the Coulson-Moffit and Walsh models describing bent bonds and significant p-orbital character, giving it properties that resemble a double bond. wikipedia.orgstackexchange.com This partial double-bond character allows the cyclopropyl group to participate in conjugation with adjacent π-systems. stackexchange.com
In the context of drug design, the cyclopropyl moiety is often introduced to:
Enhance metabolic stability : The high C-H bond dissociation energy of the cyclopropyl group can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com
Improve potency and reduce off-target effects : Its rigid structure can help to lock a molecule into a bioactive conformation. researchgate.net
Modulate physicochemical properties : It can affect lipophilicity and other properties that are important for a drug's pharmacokinetic profile. fiveable.me
The reactivity of the cyclopropyl group is heavily influenced by its high ring strain, which facilitates ring-opening reactions. fiveable.me This property is exploited in various synthetic transformations. The electronic nature of substituents on the cyclopropyl ring can further tune its reactivity.
Structural Features and Chemical Context of 2-Cyclopropyl-3,4-dihydroquinazoline
The chemical compound this compound integrates the dihydroquinazoline scaffold with a cyclopropyl substituent at the 2-position of the heterocyclic ring. While specific, in-depth research on this exact molecule is not extensively documented in the reviewed literature, its structural features and chemical context can be inferred from the well-established chemistry of its constituent parts.
Structurally, the molecule consists of a bicyclic dihydroquinazoline core, which is inherently non-planar. The cyclopropyl group, being a small and rigid ring, is attached to the stereocenter at the C2 position. This substitution pattern is common in dihydroquinazoline derivatives and is known to be synthetically accessible. rsc.org The presence of the cyclopropyl group is expected to impart specific conformational constraints on the dihydroquinazoline ring system.
From a chemical reactivity perspective, this compound would be expected to exhibit reactions characteristic of both the dihydroquinazoline moiety and the cyclopropyl group. The dihydroquinazoline portion contains two nitrogen atoms, which can act as nucleophiles or bases, and the aromatic ring can undergo electrophilic substitution. The cyclopropyl group, with its inherent ring strain and unique electronic properties, could potentially participate in ring-opening reactions under specific conditions, such as in the presence of certain transition metals or under acidic conditions. The interaction between the cyclopropyl group and the dihydroquinazoline ring may also lead to unique reactivity, although the extent of electronic communication between the two moieties is a subject of ongoing study. stackexchange.com
While detailed experimental data for this compound is limited, related structures such as 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one and N-substituted 2-cyclopropylaminoquinazolin-4(3H)-ones have been synthesized and characterized, indicating the chemical feasibility and interest in this class of compounds. researchgate.netresearchgate.netmanipal.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-9(3-1)7-12-11(13-10)8-5-6-8/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
XKBBMSIEBMRHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Cyclopropyl 3,4 Dihydroquinazoline and Its Analogs
Oxidative Transformations to Quinazoline (B50416) Derivatives
A significant transformation of 2,3-dihydroquinazolin-4(1H)-ones and related dihydroquinazolines is their oxidation to the corresponding aromatic quinazolinone or quinazoline derivatives. This aromatization is a powerful thermodynamic driving force for many chemical reactions. nih.gov Various oxidizing agents and conditions have been employed to achieve this transformation. For instance, oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), active manganese oxide (MnO2), and hydrogen peroxide (H2O2) with a tungstate catalyst have been used to convert dihydroquinazoline (B8668462) 3-oxides into the fully aromatic quinazoline 3-oxides. nih.gov
Copper-catalyzed aerobic oxidation represents another method for the aromatization of 2,2-disubstituted dihydroquinazolinones. nih.gov This process is proposed to proceed through a mechanism involving copper-mediated single-electron oxidation at the N1 position, followed by deprotonation to form an aminyl radical. This radical then undergoes subsequent β-C–C cleavage to facilitate the formation of the aromatic quinazolinone ring system. nih.gov Similarly, potassium permanganate (KMnO4) has been shown to oxidize 2-benzoyl-2-phenyl dihydroquinazolinone, leading to the elimination of the benzoyl group and the formation of 2-phenylquinazolinone. nih.gov The drive towards aromatization is a key factor in these oxidative processes, providing a stable final product. nih.govrsc.org
Table 1: Oxidative Aromatization of Dihydroquinazoline Analogs
| Precursor | Oxidizing System | Product | Reference |
|---|---|---|---|
| Dihydroquinazoline 3-oxides | DDQ, MnO₂, or H₂O₂-tungstate | Quinazoline 3-oxides | nih.gov |
| 2,2-Disubstituted dihydroquinazolinones | Cu-catalyst / O₂ | 2-Substituted quinazolin-4(3H)-ones | nih.gov |
| 2-Benzoyl-2-phenyl dihydroquinazolinone | KMnO₄ | 2-Phenylquinazolinone | nih.gov |
Radical Reaction Pathways of Dihydroquinazolinones
Dihydroquinazolinones are effective precursors for generating radical species, often leveraging the thermodynamic driving force of aromatization. nih.gov These radical pathways enable a range of synthetic transformations, including bond cleavages and formations that would be challenging through conventional methods.
Single-electron transfer (SET) is a common mechanism for initiating radical reactions involving dihydroquinazolinone derivatives. merckmillipore.com In photoredox catalysis, a photoexcited catalyst can induce SET from the dihydroquinazolinone. For example, in a dual photoredox/nickel-catalyzed reaction, the photoexcited catalyst 4CzIPN* oxidizes the dihydroquinazolinone (e.g., a spiro dihydroquinazolinone) to form an aminyl radical cation. nih.govrsc.org This SET process is the crucial first step that leads to the subsequent radical cascade reactions. nih.govrsc.orgresearchgate.net
Excited-state dihydroquinazolinone (DHQ) anions can also act as potent reductants, initiating SET processes without an external photoredox catalyst. chinesechemsoc.org Upon visible light irradiation, the DHQ anion is excited and can transfer an electron to a suitable acceptor, simultaneously generating an aminyl radical species. chinesechemsoc.orgchinesechemsoc.org This dual function as both a reductant and a radical precursor highlights the utility of the dihydroquinazoline scaffold in redox-neutral radical cascades. chinesechemsoc.org
The generation of aminyl radicals from dihydroquinazolinones can trigger carbon-carbon bond cleavage, particularly through β-scission. nih.gov This process is often driven by the formation of a stable aromatic quinazolinone ring. nih.govrsc.org In the case of spiro dihydroquinazolinones, single-electron oxidation yields an aminyl radical cation which, in the presence of a base, undergoes aromatization-driven β-scission of a cyclic C-C bond to produce an alkyl radical. nih.govrsc.org This strategy has been used to overcome the limitations of nitrogen-centered radical-induced deconstruction of unstrained carbocycles. rsc.orgresearchgate.net The resulting alkyl radical can then be intercepted by a nickel complex, facilitating cross-coupling reactions to form new C-C bonds with various organic halides, including aryl, alkenyl, alkynyl, and alkyl bromides. nih.govrsc.orgresearchgate.net
Direct photoexcitation of dihydroquinazolinone derivatives provides a straightforward method for radical generation, circumventing the need for external photocatalysts. chinesechemsoc.orgnih.govnih.gov Dihydroquinazolinone anions, in particular, can be directly excited by visible light. chinesechemsoc.orgchinesechemsoc.org The resulting excited-state anion is a powerful reductant capable of initiating SET and is also a precursor to radical species through fragmentation. chinesechemsoc.org
This strategy has been successfully applied to generate gem-difluoroalkyl radicals from corresponding dihydroquinazolinone precursors. The excited DHQ anion fragments, leading to the formation of a •CF₂H or •CF₂R radical. chinesechemsoc.orgchinesechemsoc.org These radicals can then participate in reactions such as the 1,2-difluoroalkylarylation or 1,2-difluoroalkylamination of alkenes. chinesechemsoc.org DFT calculations have also shown that the triplet excited state of 2-silylated dihydroquinazolinone derivatives can undergo homolytic cleavage of the carbon-silicon bond to release a silyl radical. researchgate.net This process is driven by energy transfer from a photocatalyst rather than a redox pathway. researchgate.net
Table 2: Radical Generation and Reactions of Dihydroquinazolinone Analogs
| Precursor / System | Method | Radical Generated | Subsequent Reaction | Reference |
|---|---|---|---|---|
| Spiro dihydroquinazolinones | Photoredox/Nickel Catalysis (SET) | Aminyl radical cation, then Alkyl radical | Deconstructive C-C cross-coupling | nih.govrsc.org |
| 2-Acyl-2,3-dihydroquinazolin-4(1H)-ones | Autoxidation (SET) | Aminyl radical, then C-based radical | β-C-C cleavage, acyl migration | nih.gov |
| Dihydroquinazolinone (DHQ) anions | Direct Photoexcitation | Aminyl radical, gem-difluoroalkyl radical | Difluoroalkylarylation/amination of alkenes | chinesechemsoc.orgchinesechemsoc.org |
| 2-Silylated dihydroquinazolinones | Photocatalysis (Energy Transfer) | Silyl radical | Hydrosilylation of alkenes | researchgate.net |
Cross-Coupling Reactions at the Dihydroquinazoline Scaffold
The dihydroquinazoline scaffold can be functionalized using various metal-catalyzed cross-coupling reactions. While many examples focus on the already aromatic quinazoline or quinazolinone rings, the principles can be extended to dihydroquinazoline derivatives, often followed by an oxidation step to yield the functionalized aromatic product.
Carbon-nitrogen bond formation, a key transformation in medicinal chemistry, can be achieved on the quinazoline scaffold using methods like the Buchwald-Hartwig amination. youtube.com This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine is a powerful tool for introducing amino groups. While direct amination on the dihydroquinazoline ring is less commonly reported, a related strategy involves the rhodium-catalyzed C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net Such methodologies could potentially be adapted for dihydroquinazoline precursors.
Another approach involves building the dihydroquinazoline ring through reactions that inherently form C-N bonds. For example, a one-pot, three-step synthesis has been developed involving the reductive amination of o-azidebenzaldehydes with various amines, followed by N-acylation and an intramolecular aza-Wittig reaction to construct the 3,4-dihydroquinazoline core. sioc-journal.cn This method effectively couples different amine components into the final heterocyclic structure. sioc-journal.cn
Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Type)
The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. For the dihydroquinazoline system, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly valuable for introducing alkynyl moieties. These reactions typically involve the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org
The Sonogashira reaction is a versatile method that employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to form a C(sp²)–C(sp) bond. wikipedia.orgorganic-chemistry.org Research has demonstrated the applicability of this reaction to quinazolinone systems, which are oxidized analogs of dihydroquinazolines. For instance, Sonogashira-type cross-coupling has been successfully performed on 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones. snu.edu.in In these reactions, an aryl halide on the quinazolinone ring (at the C6 position) is coupled with a terminal alkyne.
Optimization studies for a copper-free Sonogashira coupling of 6-iodo-2-cyclopropyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one with phenylacetylene highlighted the importance of the catalyst, ligand, base, and solvent system. The combination of a palladium(II) precatalyst, a phosphine ligand, and an organic base in an appropriate solvent was found to be crucial for achieving high yields. snu.edu.in
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 75 | snu.edu.in |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 85 | snu.edu.in |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene (B28343) | 92 | snu.edu.in |
The reactivity of the halide in these couplings generally follows the order I > Br > Cl. wikipedia.org This selectivity allows for controlled reactions on poly-halogenated substrates. libretexts.org While direct Sonogashira coupling on the dihydroquinazoline core itself is less documented, the successful application on the closely related quinazolinone skeleton indicates a strong potential for similar transformations on halogenated 2-cyclopropyl-3,4-dihydroquinazoline precursors.
Rearrangement Reactions Involving Dihydroquinazoline Formation
The dihydroquinazoline core can be synthesized through various cyclization strategies, including rearrangement reactions. A notable example is the synthesis of 1,2-dihydroquinazolines via the rearrangement of indazolium salts. researchgate.netorganic-chemistry.org This method provides a convenient route to the dihydroquinazoline framework under relatively mild conditions.
The reaction proceeds through the basic deprotonation of a 2-benzyl group on an indazolium salt, which triggers a cleavage of the N-N bond and subsequent ring opening. The resulting intermediate then undergoes an intramolecular N-nucleophilic addition to form the 1,2-dihydroquinazoline ring. researchgate.netorganic-chemistry.org Mechanistic studies, including isotope labeling and Density Functional Theory (DFT) calculations, have shown that the reaction pathway is governed by the energy barriers of the ring-closing step and the thermodynamic stability of the product. researchgate.net
The choice of base and solvent significantly impacts the reaction's efficiency. Optimization studies have shown that using potassium carbonate (K₂CO₃) as the base in toluene at 70°C can lead to high yields. organic-chemistry.org
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cs₂CO₃ | Toluene | 70 | 82 | researchgate.net |
| K₂CO₃ | Toluene | 70 | 84 | organic-chemistry.org |
| Na₂CO₃ | Toluene | 70 | 83 | researchgate.net |
| K₂CO₃ | Dioxane | 70 | 76 | researchgate.net |
| K₂CO₃ | THF | 70 | 67 | researchgate.net |
This rearrangement tolerates a variety of substituents on the N-substituent of the indazolium salt, including both electron-donating and electron-withdrawing groups, making it a versatile method for accessing a range of substituted dihydroquinazolines. organic-chemistry.org
Functional Group Interconversions and Derivatization of the Dihydroquinazoline System
Functional group interconversion (FGI) and derivatization are essential for fine-tuning the properties of a core molecule like this compound for various applications. ub.edufiveable.me These transformations allow for the synthesis of analogs with modified biological activity, solubility, or other physicochemical characteristics.
A powerful method for creating diverse dihydroquinazolines is through one-pot, multi-component reactions. For example, a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines can produce a wide array of substituted 3,4-dihydroquinazolines. acs.orgacs.org This approach has been used to synthesize derivatives such as Methyl 2-(2-cyclopropyl-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate. acs.org The reaction proceeds under metal-free conditions and demonstrates good functional group tolerance. acs.org
The resulting dihydroquinazoline derivatives can undergo further transformations. For instance, Knoevenagel condensation of a 2-methyl-3,4-dihydroquinazoline with an aldehyde can install a styryl group at the 2-position, creating a highly conjugated system. acs.org
Another key functional group interconversion is the reduction of a carbonyl group. In a related quinoline system, the ester carbonyl of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate was reduced to an alcoholic hydroxyl group using a diborane-THF solution, yielding 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. google.com This type of reduction is a fundamental transformation that could be applied to dihydroquinazoline analogs bearing ester or ketone functionalities.
The synthesis of libraries of analogs often involves varying substituents at different positions of the dihydroquinazoline core. nih.gov For instance, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized with a wide range of aliphatic and aromatic substituents at the 2-position by reacting 2-aminobenzamide with various aldehydes. nih.gov This demonstrates the ease of derivatization at the C2 position, which can be readily adapted for analogs of this compound.
| Starting Material Type | Reaction | Reagents | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkenylaniline, Arenediazonium salt, Cyclopropanecarbonitrile (B140667) | Three-component domino reaction | - (Metal-free) | Methyl 2-(2-cyclopropyl-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate | acs.org |
| 2-Methyl-3,4-dihydroquinazoline | Knoevenagel Condensation | Aldehyde | 2-Styryl-3,4-dihydroquinazoline | acs.org |
| 2-Aminobenzamide | Condensation/Cyclization | Aldehyde (e.g., naphthaldehyde) | 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | nih.gov |
| 2-Azidobenzaldehyde, Benzoic acid, Isocyanide | Passerini/Staudinger/aza-Wittig sequence | PPh₃, Isocyanate, Secondary amine | Polysubstituted 3,4-dihydroquinazoline | beilstein-journals.org |
Mechanistic Investigations
Elucidation of Reaction Pathways for Dihydroquinazoline (B8668462) Formationdiva-portal.orgacs.org
Two prominent pathways described in the literature for forming the dihydroquinazoline core are a domino three-component assembly and a cascade cyclization/Leuckart-Wallach type reaction. diva-portal.orgacs.org
A domino reaction has been proposed involving arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org The proposed mechanism commences with the generation of an N-arylnitrilium salt from the reaction between an arenediazonium salt and a nitrile. This is followed by an intermolecular nucleophilic attack from the amino group of the aniline derivative to yield an N,N'-diarylamidine intermediate. The final step is an intramolecular aza-Michael reaction of this intermediate, which results in the cyclization to form the 3,4-dihydroquinazoline ring system. acs.org
Alternatively, a metal-free, cascade cyclization/Leuckart–Wallach type strategy has been developed using an aldehyde, an amine, and formic acid. diva-portal.org This process is believed to start with the acid-mediated condensation of the aldehyde and amine to form an imine. Subsequent annulation involving a pendant carbamate (B1207046) leads to the formation of a cyclic N-acyl iminium ion. This highly electrophilic intermediate is then reduced by formic acid to yield the final 3,4-dihydroquinazolinone product, with water, carbon dioxide, and methanol (B129727) as the only byproducts. diva-portal.org
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. symeres.commusechem.com The use of stable isotopes, such as deuterium (B1214612) (²H), can provide critical insights into reaction pathways and the origin of specific atoms in the final product. symeres.com
In the context of dihydroquinazoline synthesis, a notable example involves the use of deuterated formic acid (formic acid-d₂) in the cascade cyclization/Leuckart–Wallach type reaction. diva-portal.org This study was designed to confirm the role of formic acid as the reducing agent that quenches the proposed N-acyl iminium ion intermediate. When the reaction was performed with formic acid-d₂, a mono-deuterated dihydroquinazolinone product was isolated. Analysis confirmed the site-selective incorporation of a single deuterium atom at the C4 position, providing strong evidence for the proposed reduction step and the reaction mechanism as a whole. diva-portal.org This type of isotopic replacement is a valuable tool for mechanistic studies. diva-portal.org
Table 1: Isotope Labeling Experiment for Dihydroquinazolinone Synthesis
| Reactants | Isotopic Label Source | Product | Observation | Mechanistic Implication |
|---|---|---|---|---|
| Aldehyde (1a), 4-chlorobenzylamine (B54526) (2m) | Formic acid-d₂ | Mono-deuterated DHQ (9) | Site-selective incorporation of deuterium at the benzylic position (C4). diva-portal.org | Confirms formic acid acts as the hydride source in the reduction of the cyclic N-acyl iminium ion intermediate. diva-portal.org |
This experimental approach, utilizing isotopically labeled reagents, is fundamental to verifying proposed intermediates and understanding the sequence of bond-forming and bond-breaking events. symeres.comresearchgate.net
The transient nature of reaction intermediates makes their direct observation challenging, yet their identification is key to a complete mechanistic picture. A combination of control experiments, spectroscopic analysis, and trapping experiments has led to the proposal of several key intermediates in dihydroquinazoline synthesis. diva-portal.orgacs.orgnih.gov
In the cascade cyclization/Leuckart–Wallach type reaction, two primary intermediates have been proposed:
Imine (II): Formed from the initial acid-mediated condensation of an aldehyde and an amine. diva-portal.org
Cyclic N-acyl iminium ion (I): A highly electrophilic species formed by the subsequent annulation of the imine onto a pendant carbamate. This intermediate is the immediate precursor to the final product via reduction. diva-portal.org
For the domino three-component synthesis, a different set of intermediates is postulated:
N-arylnitrilium salt (I): Generated from the initial reaction of an arenediazonium salt with a nitrile. acs.org
N,N'-diarylamidines (II/II'): These are considered plausible intermediates formed after the nucleophilic attack of an aniline derivative on the nitrilium salt. The subsequent intramolecular cyclization of this amidine leads to the dihydroquinazoline product. acs.org
Table 2: Proposed Key Intermediates in Dihydroquinazoline Formation
| Proposed Intermediate | Reaction Pathway | Method of Inference | Reference |
|---|---|---|---|
| Imine | Cascade Cyclization / Leuckart-Wallach Type | Proposed based on established organic reaction mechanisms for amine-aldehyde condensation. | diva-portal.org |
| Cyclic N-acyl iminium ion | Cascade Cyclization / Leuckart-Wallach Type | Inferred from control experiments and the outcome of isotope labeling studies. diva-portal.org | diva-portal.org |
| N-arylnitrilium salt | Domino Three-Component Assembly | Proposed as the initial activated species based on known reactivity of diazonium salts and nitriles. | acs.org |
| N,N'-diarylamidine | Domino Three-Component Assembly | Postulated as the key precursor to intramolecular cyclization. acs.org | acs.org |
Understanding Stereoselectivity in Dihydroquinazoline Synthesisnih.gov
When the C2 position of the dihydroquinazoline ring is a stereocenter, as in 2-cyclopropyl-3,4-dihydroquinazoline, controlling the stereochemical outcome of the synthesis is a significant objective. Research into the asymmetric synthesis of these scaffolds has led to methods for producing enantiomerically enriched products. nih.govorganic-chemistry.org
The primary strategy for inducing stereoselectivity is the use of chiral catalysts. Chiral phosphoric acids, for instance, have been employed in asymmetric two-component tandem acetalization reactions to produce dihydroquinazolinones with high enantioselectivity. organic-chemistry.org Similarly, readily available Scandium(III)-inda-pybox complexes have been shown to be effective catalysts for the enantioselective synthesis of 2,3-dihydroquinazolinones through an asymmetric intramolecular amidation of an imine. organic-chemistry.org
Another approach involves the use of chiral auxiliaries or starting materials. In one study, diastereomers of 2-substituted dihydroquinazolinones were synthesized by reacting an anthranilamide with a chiral aldehyde. nih.gov This method allowed for the separation of the diastereomers and the determination of the absolute stereochemistry of each enantiomer. Molecular modeling was then used to rationalize the interactions of the different stereoisomers with their biological target, highlighting the importance of stereochemistry for activity. nih.gov
Table 3: Approaches to Stereoselective Dihydroquinazoline Synthesis
| Method | Catalyst / Reagent | Key Transformation | Outcome |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Phosphoric Acid | Tandem acetalization reactions | Increased enantioselectivity. organic-chemistry.org |
| Asymmetric Catalysis | Sc(III)-inda-pybox complex | Asymmetric intramolecular amidation of an imine | Enantioselective synthesis of 2,3-dihydroquinazolinones. organic-chemistry.org |
| Diastereoselective Synthesis | Chiral Aldehyde | Reaction with anthranilamide | Formation of separable dihydroquinazolinone diastereomers. nih.gov |
These investigations into stereoselectivity are crucial for synthesizing specific, biologically active stereoisomers of compounds like this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and properties of 2-cyclopropyl-3,4-dihydroquinazoline. DFT methods, such as B3LYP, are frequently used to compute a variety of molecular properties with a favorable balance of computational cost and accuracy.
Theoretical studies on related quinazoline (B50416) derivatives have utilized DFT to determine optimized geometries, thermodynamic quantities, and electronic characteristics. ufms.br For this compound, such calculations would typically involve the B3LYP functional with a basis set like 6-311++G(d,p) to accurately model the molecule in different environments, such as in a vacuum or in solvents like DMSO and water. ufms.br
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ufms.br This information is crucial for predicting how the molecule will interact with other reagents and biological targets.
Table 1: Calculated Quantum Chemical Parameters for a Representative Dihydroquinazoline (B8668462) Scaffold
| Parameter | Value | Significance |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 2.8 D | A measure of the overall polarity of the molecule. |
| Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Softness (S) | 0.38 eV⁻¹ | The reciprocal of hardness; a measure of reactivity. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar quinazoline derivatives. Actual values for this compound would require specific calculations.
Energy Barrier Analysis of Reaction Pathways
Understanding the energy barriers associated with the reaction pathways for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates.
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds, has been mechanistically studied, providing a framework for understanding the formation of the dihydroquinazoline ring. researchgate.netresearchgate.net For instance, one common synthetic route involves the condensation of an anthranilamide derivative with an aldehyde or ketone. The proposed mechanism for such reactions often involves the initial formation of a Schiff base, followed by an intramolecular cyclization. Each step in this process has an associated activation energy barrier that can be calculated using computational methods.
In the case of this compound, a plausible synthetic route would be the reaction of 2-aminobenzylamine with cyclopropanecarboxaldehyde (B31225). A theoretical investigation of this reaction would likely reveal the following key steps and their associated energy profiles:
Imine Formation: The initial reaction between the amino group of 2-aminobenzylamine and the carbonyl group of cyclopropanecarboxaldehyde to form an imine intermediate.
Intramolecular Cyclization: The subsequent nucleophilic attack of the second amino group onto the imine carbon, leading to the formation of the dihydroquinazoline ring.
Stability and Conformational Analysis of the Dihydroquinazoline Ring System
The dihydroquinazoline ring system is not planar and can adopt various conformations. The stability and conformational preferences of this ring are influenced by the nature and position of its substituents. In this compound, the cyclopropyl (B3062369) group at the 2-position plays a significant role in determining the molecule's three-dimensional structure.
Conformational analysis of the dihydroquinazoline ring typically reveals a puckered structure. For related 2,3-dihydroquinazolin-4(1H)-ones, crystal structure analysis has shown that the dihydro-pyrimidine portion of the ring system can adopt conformations such as an envelope or a twisted-boat form. mdpi.com The specific conformation adopted is a balance of minimizing steric strain and maximizing stabilizing electronic interactions.
The presence of the cyclopropyl group can influence the axial or equatorial preference of substituents on the cyclohexane (B81311) ring in related systems, an effect that could have parallels in the conformational behavior of the dihydroquinazoline ring. chemistryworld.com
Molecular Modeling Approaches in Synthetic Design
Molecular modeling has become an integral part of modern synthetic chemistry, aiding in the rational design of synthetic routes and the prediction of reaction outcomes. In the context of this compound, molecular modeling can be applied in several ways.
Firstly, it can be used to design and evaluate potential synthetic precursors. By modeling the reactants and intermediates, chemists can assess their stability and reactivity, guiding the selection of the most promising starting materials.
Secondly, molecular modeling can be used to explore different reaction conditions. For example, the effect of different solvents on the reaction pathway and energy barriers can be simulated, helping to identify the optimal solvent for a particular synthesis. Similarly, the role of catalysts can be investigated by modeling the interaction of the catalyst with the reactants and transition states.
Finally, molecular modeling can be used to predict the properties of the final product, such as its spectroscopic characteristics (NMR, IR spectra), which can then be compared with experimental data to confirm the structure of the synthesized compound. This synergy between computational prediction and experimental verification is a powerful approach in modern chemical research. For instance, theoretical calculations have been used to assign the vibrational spectra of related heterocyclic compounds.
Structural Elucidation and Advanced Characterization Techniques
Single Crystal X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 2-Cyclopropyl-3,4-dihydroquinazoline is not publicly available, the analysis of a closely related isomer, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, offers insight into the type of structural information that can be obtained. A study on this isomer revealed detailed crystallographic parameters that are instrumental in defining its solid-state structure. orientjchem.orgmanipal.eduresearchgate.net
The crystal structure analysis of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one showed that it crystallizes in the monoclinic class with the space group P 1 21/n 1. orientjchem.orgmanipal.eduresearchgate.net The collection of X-ray intensity data involved a total of 1261 frames. orientjchem.org The structure was ultimately solved and refined using the Bruker SHELXTL Software Package. orientjchem.org
The following table summarizes the crystallographic data for 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, illustrating the precision of this analytical method. orientjchem.orgmanipal.eduresearchgate.net
Table 1: Crystallographic Data for 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 10.273(2) |
| b (Å) | 8.3227(19) |
| c (Å) | 11.623(3) |
| β (°) | 104.980(3) |
| Volume (ų) | 960.0(4) |
This data allows for a detailed reconstruction of the molecular geometry, including the orientation of the cyclopropyl (B3062369) group relative to the dihydroquinazoline (B8668462) ring system. Such information is invaluable for computational modeling and structure-activity relationship studies.
Advanced Spectroscopic Methods for Structural Confirmation
Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is essential for confirming the structure of this compound in various states and for providing complementary structural information. These methods are routinely used to verify the identity and purity of synthesized compounds.
For the related compound, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, its characterization was supported by several spectroscopic methods, including LC-MS (Liquid Chromatography-Mass Spectrometry), ¹H NMR (Proton Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. orientjchem.orgmanipal.eduresearchgate.net These techniques would be similarly applied to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR (Carbon-13 NMR) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns would confirm the connectivity of the atoms and the presence of the cyclopropyl and dihydroquinazoline moieties.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further evidence for the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands would confirm the presence of N-H bonds and the aromatic system of the quinazoline (B50416) ring.
Together, these advanced spectroscopic methods, in conjunction with single-crystal X-ray crystallography, provide a comprehensive and unambiguous structural elucidation of chemical compounds like this compound.
Synthetic Applications and Further Derivatization
Utilization of 2-Cyclopropyl-3,4-dihydroquinazoline as a Synthetic Building Block
This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems and substituted quinazoline (B50416) derivatives. Its chemical reactivity is primarily centered around the dihydroquinazoline (B8668462) core, which can undergo various transformations.
One of the primary applications of this compound is in the synthesis of fully aromatic quinazolines. The dihydroquinazoline ring can be oxidized to the corresponding quinazoline under mild conditions. This transformation is a key step in accessing a wide array of 2-cyclopropylquinazoline derivatives, which are of interest for their potential biological activities.
Furthermore, the nitrogen atoms within the dihydroquinazoline ring offer sites for derivatization. For instance, the N3 position can be alkylated or acylated to introduce additional functional groups. These modifications can significantly influence the molecule's steric and electronic properties, thereby modulating its biological profile. A related compound, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, has been synthesized and characterized, highlighting the accessibility of N-substituted derivatives. orientjchem.orgresearchgate.net
The general synthetic utility of the dihydroquinazoline scaffold is well-documented. For example, multicomponent reactions, such as the Ugi reaction, have been employed to assemble diverse dihydroquinazoline scaffolds in a concise, two-step solution phase synthesis. nih.gov This suggests that this compound could potentially be synthesized through similar one-pot methodologies, starting from appropriate precursors like 2-aminobenzylamine, cyclopropanecarboxaldehyde (B31225), an isocyanide, and a carboxylic acid.
A plausible synthetic route to a related derivative, Methyl 2-(2-Cyclopropyl-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate, has been described, showcasing the incorporation of the 2-cyclopropyl moiety in a three-component reaction. acs.org This highlights the feasibility of constructing the this compound core with various substituents at other positions.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Product Type |
| Oxidation | e.g., MnO₂, DDQ, or air oxidation | 2-Cyclopropylquinazoline |
| N-Alkylation | Alkyl halide, base | 3-Alkyl-2-cyclopropyl-3,4-dihydroquinazoline |
| N-Acylation | Acyl chloride or anhydride, base | 3-Acyl-2-cyclopropyl-3,4-dihydroquinazoline |
| Ring-opening | Hydrolytic conditions | Substituted 2-aminobenzylamine derivatives |
Strategies for Further Functionalization of the Dihydroquinazoline Scaffold
The dihydroquinazoline scaffold of this compound offers several avenues for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery and other applications.
Functionalization of the Benzene (B151609) Ring: The benzene portion of the dihydroquinazoline ring system is amenable to electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, functional groups such as nitro, halogen, or acyl groups can be introduced. These newly installed functional groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or amino substituents.
Modification at the C4 Position: The C4 position of the dihydroquinazoline ring can also be a site for functionalization. While the parent compound has two hydrogen atoms at this position, derivatives with substituents at C4 can be synthesized. For instance, the synthesis of Methyl 2-(2-Cyclopropyl-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate demonstrates the introduction of a substituent at the C4 position. acs.org
Derivatization of the Cyclopropyl (B3062369) Group: The cyclopropyl moiety itself can be a site for further chemical modification, although this is generally less common than derivatization of the heterocyclic core. Ring-opening reactions of the cyclopropane (B1198618) ring under specific conditions could lead to the formation of linear alkyl chains, providing another layer of structural diversity.
Table 2: Representative Functionalization Strategies for the Dihydroquinazoline Scaffold
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| Benzene Ring | Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Benzene Ring | Halogenation | NBS, NCS, Br₂ | -Br, -Cl |
| Benzene Ring | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | -C(O)R |
| N3-Position | Reductive Amination | Aldehyde/Ketone, reducing agent | -CH₂R |
| C4-Position | Condensation Reactions | With activated methylene (B1212753) compounds | C4-substituted derivatives |
The strategic functionalization of this compound allows for the systematic exploration of chemical space around this core structure. The combination of the rigid dihydroquinazoline scaffold and the unique electronic and conformational properties of the cyclopropyl group makes this compound an attractive starting point for the synthesis of novel and potentially bioactive molecules.
Q & A
Q. What statistical methods are robust for analyzing contradictory bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
